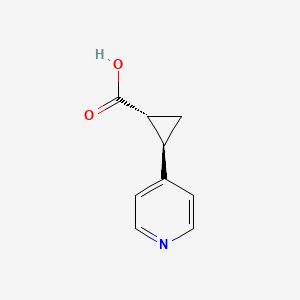

trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Trans-2-(Pyridin-4-yl)cyclopropanecarboxylic acid is a compound that can be associated with the broader class of cyclopropane derivatives, which are of significant interest in medicinal chemistry due to their presence in a variety of biologically active molecules. The pyridine moiety is a common structural motif in many pharmaceuticals, and its incorporation into a cyclopropane ring can potentially lead to compounds with unique chemical and biological properties.

Synthesis Analysis

The synthesis of cyclopropane derivatives can be achieved through various methods. One approach involves the base-promoted transannulation of heterocyclic enamines and 2,3-epoxypropan-1-ones, which can lead to the formation of fused pyridines and pyrroles with excellent regio- and stereoselectivity . Another method for synthesizing cyclopropane derivatives, such as trans-1-amino-2-(trifluoromethyl)cyclopropane-1-carboxylic acid, involves the addition of diazo compounds to acrylates followed by thermal decomposition of the resulting pyrazoline . Additionally, chiral ruthenium(II)-bis(2-oxazolin-2-yl)pyridine complexes have been used for the asymmetric cyclopropanation of olefins and diazoacetates, yielding trans- and cis-cyclopropane-1-carboxylates with high stereoselectivity and enantioselectivity .

Molecular Structure Analysis

The molecular structure of cyclopropane derivatives can be influenced by the substituents on the pyridine ring. For instance, the reaction between β-substituted methylidenemalononitriles and pyridinium ylides bearing an 8-phenylmenthyl ester group can afford activated cyclopropanes with varying diastereoselectivities depending on the nature of the substituents . The major 4-pyridyl substituted cyclopropane was determined to be trans-1R by X-Ray structural analysis, indicating the influence of the pyridine substituents on the stereochemical outcome of the reaction .

Chemical Reactions Analysis

Cyclopropane derivatives can undergo a variety of chemical reactions. The Vilsmeier-Haack reaction of 1-acetyl,1-carbamoyl cyclopropanes can lead to the synthesis of highly substituted pyridin-2(1H)-ones through a mechanism involving sequential ring-opening, haloformylation, and intramolecular nucleophilic cyclization . Furthermore, cyclopropanes can be synthesized stereoselectively using resin-bound pyridinium ylides, which can be condensed with ethylidene malonate derivatives to yield trisubstituted cyclopropanecarboxylates .

Physical and Chemical Properties Analysis

The physical and chemical properties of cyclopropane derivatives are closely related to their molecular structure. The presence of a pyridine ring can affect the compound's polarity, solubility, and reactivity. For example, the introduction of electron-withdrawing or electron-donating groups on the pyridine ring can influence the reactivity of the cyclopropane derivatives in various chemical reactions . Additionally, the stereochemistry of the cyclopropane ring, whether trans or cis, can have a significant impact on the compound's biological activity, as seen in the case of trans-2-(aminomethyl)cyclopropanecarboxylic acid, which was more potent than its cis counterpart in affecting the firing of cat spinal neurons .

Aplicaciones Científicas De Investigación

Synthesis and Bioactivity in Agriculture

Trans-2-(Pyridin-4-yl)cyclopropanecarboxylic acid derivatives have been explored for their bioactivity in agricultural applications. For instance, N-cyclopropanecarboxyl-N'-pyridin-2-yl thiourea derivatives show promising herbicidal and fungicidal activities. These compounds are synthesized using cyclopropanecarboxylic acid as a lead compound due to its biological activity, highlighting the potential of trans-2-(Pyridin-4-yl)cyclopropanecarboxylic acid in developing new agricultural chemicals (Tian et al., 2009).

Catalytic Applications in Organic Synthesis

The use of trans-2-(Pyridin-4-yl)cyclopropanecarboxylic acid derivatives in organic synthesis, particularly in catalytic processes, has been reported. Chiral ruthenium(II)-bis(2-oxazolin-2-yl)pyridine complexes, derived from these compounds, have shown efficiency in asymmetric cyclopropanation of olefins and diazoacetates. These catalysts achieve high yields and enantioselectivities, demonstrating the compound's utility in stereoselective synthesis (Nishiyama et al., 1995).

Development of Pharmaceutical Agents

In the pharmaceutical sector, derivatives of trans-2-(Pyridin-4-yl)cyclopropanecarboxylic acid have been identified as potent inhibitors in enzyme-targeted drug discovery. For example, amides derived from trans-2-(pyridin-3-yl)cyclopropanecarboxylic acid have been used as inhibitors of the human nicotinamide phosphoribosyltransferase (NAMPT) enzyme. These compounds exhibit significant antiproliferative activities against human tumor lines, indicating their potential in cancer treatment (Giannetti et al., 2013).

Material Science and Molecular Engineering

Research in material science has also benefited from the use of trans-2-(Pyridin-4-yl)cyclopropanecarboxylic acid derivatives. For instance, studies on the synthesis and characterization of precursor isomers of styrylpyridine-derivatives, such as trans-4-(2-(pyridin-4-yl)vinylbenzaldehyde, have contributed to the development of novel materials and molecular structures (Soriano-Moro et al., 2015).

Safety and Hazards

Propiedades

IUPAC Name |

(1R,2R)-2-pyridin-4-ylcyclopropane-1-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9NO2/c11-9(12)8-5-7(8)6-1-3-10-4-2-6/h1-4,7-8H,5H2,(H,11,12)/t7-,8+/m0/s1 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YFOFMIZNXREQAS-JGVFFNPUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C1C(=O)O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]1C(=O)O)C2=CC=NC=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

trans-2-(Pyridin-4-YL)cyclopropanecarboxylic acid | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Imidazo[1,2-a]pyridin-3-yl(phenyl)methanone](/img/structure/B3012064.png)

![2-(6-chloro-4-(2-fluorophenyl)-1,1-dioxido-2H-benzo[e][1,2,3]thiadiazin-2-yl)-N-mesitylacetamide](/img/structure/B3012065.png)

![[(1R,2S)-2-cyclobutylcyclopropyl]methanamine hydrochloride](/img/structure/B3012070.png)

![2-((2-(2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl)-8,9-dimethoxy-[1,2,4]triazolo[1,5-c]quinazolin-5-yl)thio)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B3012073.png)

![5-(tert-butyl)-4-[(E,2E)-3-(4-nitrophenyl)-2-propenylidene]-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B3012077.png)

![2-Chloro-N-[(5-oxo-1-phenylpyrrolidin-3-yl)methyl]acetamide](/img/structure/B3012078.png)

![N-{[6-(pyrrolidin-1-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]methyl}-6-(trifluoromethyl)pyrimidin-4-amine](/img/structure/B3012080.png)